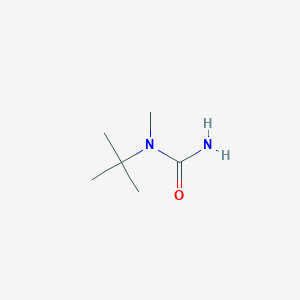
N-tert-Butyl-N-methylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-tert-Butyl-N-methylurea: is an organic compound belonging to the class of ureas It is characterized by the presence of a tert-butyl group and a methyl group attached to the nitrogen atoms of the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nucleophilic Addition of Amines to Isocyanates: One common method for synthesizing N-tert-Butyl-N-methylurea involves the reaction of tert-butylamine with methyl isocyanate.
Reaction with Carbamoyl Chlorides: Another method involves the reaction of tert-butylamine with methyl carbamoyl chloride.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using the above methods. The reactions are optimized for high yield and purity, and the products are typically purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: N-tert-Butyl-N-methylurea can undergo substitution reactions where the tert-butyl or methyl group is replaced by other functional groups.
Oxidation and Reduction Reactions: This compound can also participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogens and alkylating agents.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed:
Substitution Reactions: The major products depend on the substituents introduced.
Oxidation and Reduction Reactions: These reactions can lead to the formation of various oxidized or reduced derivatives of this compound.
Scientific Research Applications
Chemistry: N-tert-Butyl-N-methylurea is used as a reagent in organic synthesis. It serves as a building block for the synthesis of more complex molecules .
Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It has been investigated for its role in enzyme inhibition and as a potential therapeutic agent .
Industry: In the industrial sector, this compound is used in the production of polymers and resins. It is also employed as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of N-tert-Butyl-N-methylurea involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites. The tert-butyl and methyl groups play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
N-tert-Butylurea: Similar in structure but lacks the methyl group.
N-methylurea: Similar in structure but lacks the tert-butyl group.
Tetramethylurea: Contains four methyl groups instead of tert-butyl and methyl groups.
Uniqueness: N-tert-Butyl-N-methylurea is unique due to the presence of both tert-butyl and methyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and industrial applications .
Properties
CAS No. |
216142-80-2 |
|---|---|
Molecular Formula |
C6H14N2O |
Molecular Weight |
130.19 g/mol |
IUPAC Name |
1-tert-butyl-1-methylurea |
InChI |
InChI=1S/C6H14N2O/c1-6(2,3)8(4)5(7)9/h1-4H3,(H2,7,9) |
InChI Key |
RTSUXCDLIDGDAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N(C)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


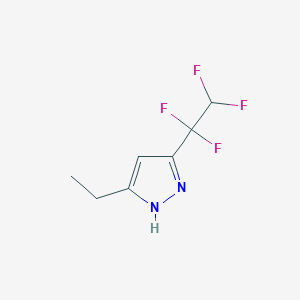
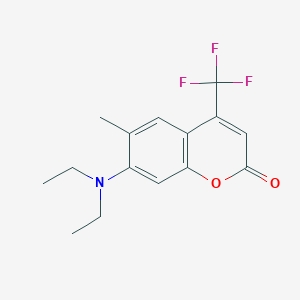
![[1,3]Thiazolo[5,4-c][1,2]oxazole](/img/structure/B14241018.png)
![Ethanethiol, 2-[(9-anthracenylmethyl)amino]-](/img/structure/B14241024.png)
![3-(4-Methoxybenzoyl)pyrrolo[1,2-a]quinoxaline-1,2,4(5H)-trione](/img/structure/B14241030.png)
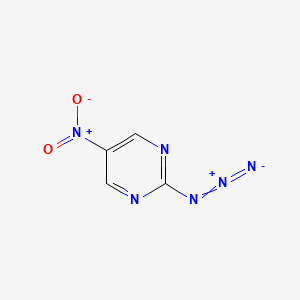
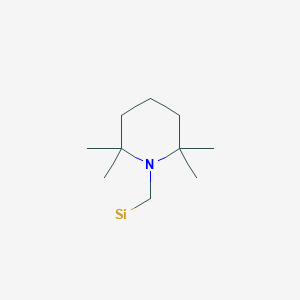
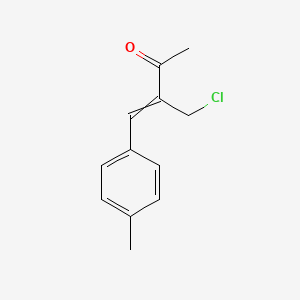
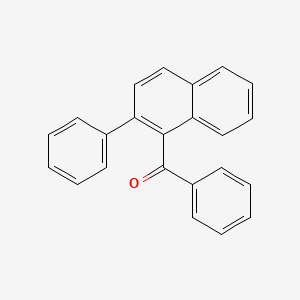
![4-[(2-Hydroxypropyl)amino]-4-oxobut-2-enoic acid](/img/structure/B14241055.png)
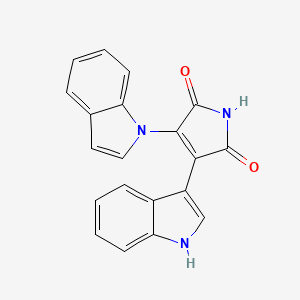
![Silane, [[4-(1,1-dimethylethyl)phenyl]methoxy]trimethyl-](/img/structure/B14241085.png)
![1,5,10,14-Tetraoxadispiro[5.2.5.2]hexadecane-2,4,11,13-tetrone](/img/structure/B14241087.png)

